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Compound of Interest

Compound Name: 2-Bromo-4-methylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for the compound 2-Bromo-4-methylheptane. Due to the limited availability of public
experimental spectra for this specific molecule, this document focuses on high-quality predicted
data generated from computational models. It serves as a valuable resource for researchers in
compound identification, characterization, and quality control. The guide also includes
generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, which can be adapted for similar alkyl halide
compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-4-
methylheptane. These values were obtained using validated computational prediction tools
and are intended to provide a close approximation of experimental results.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for 2-Bromo-4-methylheptane
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Predicted Chemical Shift

Atom Number(s) Multiplicity
(3, ppm)

1 0.90 Triplet

2 1.30 Multiplet

3 1.25 Multiplet

4' (CHs) 0.88 Doublet

5 1.50 Multiplet

6 1.80 Multiplet

7 4.10 Multiplet

8 (CHs) 1.70 Doublet

Predicted in a standard CDCIs solvent.

Predicted **C NMR Data

Table 2: Predicted 3C NMR Chemical Shifts for 2-Bromo-4-methylheptane

Atom Number

Predicted Chemical Shift (6, ppm)

1 14.0
2 22.8
3 31.9
4 34.5
4' (CHs) 195
5 45.0
6 55.0
8 (CHs3) 26.5
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Predicted in a standard CDClIs solvent.

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for 2-Bromo-4-methylheptane

Wavenumber (cm~?) Intensity Assignment
2960-2850 Strong C-H stretch (alkane)
1465-1450 Medium C-H bend (methylene)
1380-1370 Medium C-H bend (methyl)
650-550 Strong C-Br stretch

Predicted Mass Spectrometry Data

Table 4: Predicted Major Mass Fragments for 2-Bromo-4-methylheptane

miz Predicted Fragment lon Relative Abundance
192/194 [M]* (Molecular lon) Low

113 [M-Br]* High

85 [CeHa3]* Medium

71 [CsHaa]* Medium

57 [CaHo]* High

43 [CsH7]* High

Note: The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal

intensity for bromine-containing fragments.

General Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for liquid alkyl halides

like 2-Bromo-4-methylheptane. Instrument-specific parameters should be optimized for best
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results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-methylheptane in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCIs). Add a small amount of tetramethylsilane (TMS)
as an internal standard (0 ppm).

o Data Acquisition:

o 'H NMR: Acquire the spectrum using a 400 MHz or higher field strength spectrometer.
Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and
16-32 scans.

o 183C NMR: Acquire the spectrum on the same instrument. Due to the lower natural
abundance and sensitivity of 13C, a larger number of scans (e.g., 1024 or more) and a
longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to
simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For a neat liquid sample, place a drop of 2-Bromo-4-methylheptane
between two salt plates (e.g., NaCl or KBr). Alternatively, a thin film can be cast on a single
salt plate.

o Data Acquisition: Record the spectrum using an FT-IR spectrometer. Typically, 16-32 scans
are co-added at a resolution of 4 cm~! over a range of 4000-400 cm~1. A background
spectrum of the clean salt plates should be recorded and subtracted from the sample
spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 2-Bromo-4-methylheptane in a volatile
organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1
mg/mL.

e GC Conditions:
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o Column: Use a non-polar capillary column (e.g., DB-1 or HP-5ms).
o Injector: Set the injector temperature to 250°C with a split injection mode.

o Oven Program: A typical temperature program would be an initial temperature of 50°C
held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and a final hold for 5
minutes.

e MS Conditions:
o lonization: Use electron ionization (El) at 70 eV.
o Mass Range: Scan a mass range of m/z 40-300.

o lon Source Temperature: Set the ion source temperature to 230°C.

Visualization of Molecular Structure and
Spectroscopic Correlations

The following diagram illustrates the chemical structure of 2-Bromo-4-methylheptane and
highlights key atoms for NMR and MS fragmentation analysis.

Caption: Molecular structure of 2-Bromo-4-methylheptane with key atoms and potential
fragmentation sites.

» To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-methylheptane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b874457 1#spectroscopic-data-nmr-ir-ms-of-2-bromo-
4-methylheptane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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